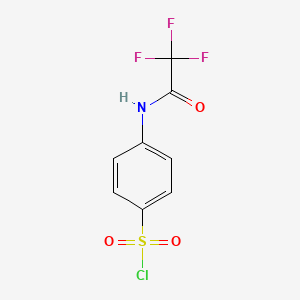

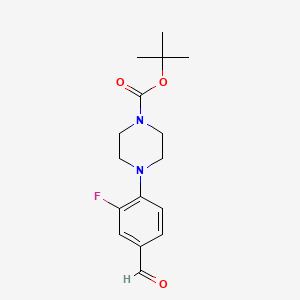

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride (TFASCl) is an organosulfur compound that has been used extensively in organic chemistry and biochemistry. It is an important reagent in the synthesis of organic compounds, as well as a versatile tool for the study of biochemical and physiological processes. TFASCl is a colorless, volatile liquid that is soluble in most organic solvents and has a wide range of applications in both research and industrial settings.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized using a similar sulfonyl chloride compound. This process involved characterizing the compound using various techniques like FTIR, NMR, XRD, and thermal analysis. The study also included molecular geometry and vibrational frequency calculations using Density Functional Theory (DFT) (Sarojini et al., 2012).

Reactivity and Catalysis

- Research on Friedel-Crafts sulfonylation in ionic liquids demonstrated the use of 4-methyl benzenesulfonyl chloride for the sulfonylation reaction of benzene and substituted benzenes. This indicated an enhanced reactivity and almost quantitative yields of diaryl sulfones (Nara et al., 2001).

Molecular Structure and Electron Diffraction Studies

- A study on 4-nitrobenzene sulfonyl chloride, a compound structurally similar to 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride, used gas-phase electron diffraction and quantum chemical methods to analyze its molecular structure. The research provided detailed insights into conformer presence, structural parameters, and internal rotation barriers (Petrov et al., 2009).

Synthesis of Ortho-Sulfonylated Compounds

- Research focused on the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents. This method was shown to be effective for both electron-rich and electron-deficient substrates, leading to the formation of ortho-sulfonylated phenols (Xu et al., 2015).

Eigenschaften

IUPAC Name |

4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOVNGYOABSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611934 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31143-71-2 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)